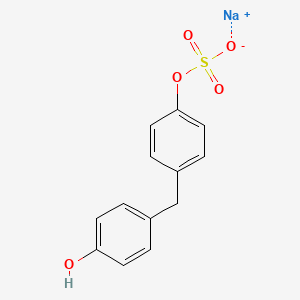

Bisphenol F Monosulfate Sodium Salt

CAS No.:

Cat. No.: VC17979042

Molecular Formula: C13H11NaO5S

Molecular Weight: 302.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H11NaO5S |

|---|---|

| Molecular Weight | 302.28 g/mol |

| IUPAC Name | sodium;[4-[(4-hydroxyphenyl)methyl]phenyl] sulfate |

| Standard InChI | InChI=1S/C13H12O5S.Na/c14-12-5-1-10(2-6-12)9-11-3-7-13(8-4-11)18-19(15,16)17;/h1-8,14H,9H2,(H,15,16,17);/q;+1/p-1 |

| Standard InChI Key | SLTUHBZGAKLROW-UHFFFAOYSA-M |

| Canonical SMILES | C1=CC(=CC=C1CC2=CC=C(C=C2)OS(=O)(=O)[O-])O.[Na+] |

Introduction

Chemical Identity and Physicochemical Properties

Structural Characteristics

Bisphenol F Monosulfate Sodium Salt is systematically named sodium;[4-[(4-hydroxyphenyl)methyl]phenyl] sulfate. Its structure features a central methylene bridge connecting two phenolic rings, with one hydroxyl group sulfated and neutralized by a sodium ion. The canonical SMILES representation confirms this arrangement . Nuclear magnetic resonance (NMR) and mass spectrometry (MS) analyses validate the structure, with spectral data aligning with theoretical predictions .

Physicochemical Profile

The compound exhibits limited solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and requires storage at -20°C under hygroscopic conditions to prevent degradation . Key properties include:

-

Molecular weight: 302.28 g/mol

These attributes necessitate careful handling protocols, including the use of protective gloves and eye protection, as the compound is classified as a skin and eye irritant.

Synthesis and Analytical Detection

Synthetic Pathways

Bisphenol F Monosulfate Sodium Salt is synthesized via sulfation of BPF using sulfotransferase enzymes or chemical sulfating agents, followed by sodium salt formation. Industrial production typically yields batches with 95% purity, as verified by elemental analysis and high-performance liquid chromatography (HPLC) .

Analytical Methodologies

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for detecting this metabolite in biological samples. A validated method employing a column (75 mm × 2.1 mm, 3.0 μm) and negative ionization achieved a limit of quantification (LOQ) of 0.25 ng/mL . Key parameters include:

| Parameter | Specification |

|---|---|

| Column | Atlantis T3 |

| Ionization mode | Atmospheric pressure chemical (APCI−) |

| Linear range | 0.2–300 ng/mL |

| Recovery | 85–104% |

This method successfully quantified BPF Monosulfate in 26% of human urine samples, demonstrating its utility in exposure assessment .

Toxicological and Metabolic Insights

Human Biomonitoring

A cohort study of lactating women detected BPF Monosulfate in 26% of urine samples, with concentrations up to 39 ng/mL . This correlates with dietary and environmental BPF exposure, particularly from epoxy resins and thermal paper. The metabolite’s urinary excretion half-life is estimated at 6–8 hours, mirroring BPF’s rapid metabolism .

Regulatory and Environmental Considerations

Regulatory Status

No specific regulations govern Bisphenol F Monosulfate Sodium Salt, though its presence in consumer products is restricted under broader bisphenol regulations. The European Chemicals Agency (ECHA) classifies BPF as a Substance of Very High Concern (SVHC), necessitating stringent controls on its metabolites.

Environmental Persistence

Future Research Directions

-

Toxicokinetic Studies: Elucidate absorption, distribution, metabolism, and excretion (ADME) profiles in mammalian models.

-

Advanced Detection Methods: Develop immunoassays for high-throughput screening in epidemiological studies.

-

Ecotoxicology: Investigate impacts on aquatic organisms and soil microbiota.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume